2-(Hydroxymethyl)-6-methylpyridin-3-ol

Catalog No.
S1548600
CAS No.
42097-42-7
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-6-methylpyridin-3-ol

CAS Number

42097-42-7

Product Name

2-(Hydroxymethyl)-6-methylpyridin-3-ol

IUPAC Name

2-(hydroxymethyl)-6-methylpyridin-3-ol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3

InChI Key

PAGTXDLKXRBHFL-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)O)CO

Solubility

20.9 [ug/mL]

Canonical SMILES

CC1=NC(=C(C=C1)O)CO

Electrocatalytic Oxidation of 5-Hydroxymethylfurfural

Field: This application falls under the field of Electrocatalysis and Biomass Utilization.

Application Summary: The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention. This process is seen as an efficient solution to mitigate the fossil energy crisis .

Method of Application: The method involves the use of heterogeneous electrocatalysts for the oxidation of HMFOR to FDCA. The reaction conditions are mild, and the reaction is rapid with high conversion .

Results or Outcomes: The process results in the synthesis of FDCA, a valuable compound from biomass resources. The review summarizes the reaction pathway, mechanism, and the catalytic performance of various heterogeneous electrocatalysts .

Synthesis of 2-Hydroxymethyl Derivatives of Phenols

Field: This application is in the field of Organic Chemistry and Synthetic Chemistry.

Application Summary: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes .

Method of Application: The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .

Results or Outcomes: The method provides an efficient way to synthesize 2-hydroxymethylphenols in good yield. These compounds are of interest as borate complexants and potentially useful intermediates .

Furan Platform Chemicals

Field: This application is in the field of Green Chemistry and Biomass Utilization.

Application Summary: They can be economically synthesized from biomass via FPCs .

Method of Application: The synthesis involves the transformation of biomass into FPCs. The process requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Results or Outcomes: The main outcome is the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Hydrogenation Products of Biomass-Derived Hydroxymethylfurfural

Field: This application is in the field of Biomass Utilization and Biofuels Production.

Application Summary: Hydroxymethylfurfural (HMF) is one of the platform molecules obtained from biomass. HMF transformation in the reductive atmosphere allows obtaining numerous value-added molecules with applications in several recently emerged sectors, e.g., biofuels and biopolymers .

Method of Application: The method involves the transformation of HMF in a reductive atmosphere .

Results or Outcomes: The process results in the production of value-added molecules with applications in several sectors, including biofuels and biopolymers .

Resistance in Saccharomyces cerevisiae

Field: This application is in the field of Microbiology and Biofuels Production.

Application Summary: 2-furaldehyde (furfural) and 5-hydroxymethyl-2-furaldehyde (HMF) are formed from dehydration of pentose and hexose, respectively, during decomposition of lignocellulosic biomass polymers. These compounds inhibit microbial growth and interfere with subsequent fermentation for production of renewable fuels .

Method of Application: The method involves the development of tolerant strains of Saccharomyces cerevisiae to overcome the toxicity of these compounds .

Results or Outcomes: The process results in the production of renewable fuels and chemicals from biomass. Understanding mechanisms of yeast tolerance aids development of tolerant strains as the most economic means to overcome the toxicity .

Biobased Surfactants

Field: This application is in the field of Green Chemistry and Surfactant Production.

Application Summary: Hydroxymethylfurfural (HMF) and furfural are used as industrial raw materials for fine chemical industries, including the production of surfactants .

Method of Application: The method involves the use of HMF and furfural as raw materials in the synthesis of surfactants .

Results or Outcomes: The process results in the production of surfactants, compounds that accumulate at the interface between different media in order to decrease the surface tension .

2-(Hydroxymethyl)-6-methylpyridin-3-ol is an organic compound classified within the pyridine family, characterized by the presence of a hydroxymethyl group (-CH₂OH) attached to the second carbon and a methyl group (-CH₃) at the sixth carbon of the pyridine ring. Its molecular formula is C₇H₉NO₂, and it possesses unique chemical properties due to these functional groups, making it significant in various scientific applications and research contexts .

The chemical behavior of 2-(Hydroxymethyl)-6-methylpyridin-3-ol includes several types of reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced back to its alcohol form using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxymethyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the electrophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Research indicates that 2-(Hydroxymethyl)-6-methylpyridin-3-ol exhibits notable biological activity. It has been studied for its potential pharmacological effects, including antimicrobial and antioxidant properties. The presence of both hydroxymethyl and methyl groups may enhance its interaction with biological targets, making it a candidate for further drug development studies .

Synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol can be achieved through several methods:

  • Hydroxymethylation of 2,6-dimethylpyridine:
    • React 2,6-dimethylpyridine with formaldehyde in the presence of a base (e.g., sodium hydroxide).
    • Conduct the reaction under reflux conditions to ensure complete conversion.
  • Oxidation followed by Reduction:
    • Oxidize 2-(methyl)-6-methylpyridine using an oxidizing agent like potassium permanganate to form an aldehyde.
    • Reduce the aldehyde to the corresponding alcohol using sodium borohydride .

The compound has diverse applications across various fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other organic compounds.
  • Material Science: May be utilized in developing new materials with specific properties due to its unique structure .

Interaction studies involving 2-(Hydroxymethyl)-6-methylpyridin-3-ol have focused on its reactivity with various biological molecules. Investigations into its binding affinities with proteins and enzymes have shown promising results, suggesting that it could serve as a lead compound for further drug design efforts. Additionally, studies on its interactions with other small molecules may reveal synergistic effects that enhance its biological efficacy .

Several compounds share structural similarities with 2-(Hydroxymethyl)-6-methylpyridin-3-ol. Here is a comparison highlighting its uniqueness:

CompoundKey FeaturesUniqueness
2-(Hydroxymethyl)pyridineLacks the methyl group at the sixth positionThe presence of both hydroxymethyl and methyl groups enhances reactivity and potential uses.
6-Methylpyridin-3-olLacks the hydroxymethyl groupAbsence of hydroxymethyl limits reactivity compared to 2-(Hydroxymethyl)-6-methylpyridin-3-ol.
2,6-DimethylpyridineLacks the hydroxymethyl groupLess versatile in reactions due to missing functional groups.

Uniqueness

The combination of both hydroxymethyl and methyl groups in 2-(Hydroxymethyl)-6-methylpyridin-3-ol confers distinct chemical reactivity that is not present in similar compounds. This makes it particularly valuable for research and industrial applications.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42097-42-7

Wikipedia

2-(hydroxymethyl)-6-methylpyridin-3-ol

Dates

Modify: 2023-08-15

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